Cas no 1051369-20-0 (10,11-Dihydrodibenzob,foxepine-1,3-diamine dihydrochloride)

10,11-Dihydrodibenzob,foxepine-1,3-diamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 10,11-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride
- 5,6-dihydrobenzo[b][1]benzoxepine-2,4-diamine dihydrochloride
- 10,11-Dihydrodibenzob,foxepine-1,3-diamine dihydrochloride
-
- MDL: MFCD08070237
- Inchi: 1S/C14H14N2O.2ClH/c15-10-7-12(16)11-6-5-9-3-1-2-4-13(9)17-14(11)8-10;;/h1-4,7-8H,5-6,15-16H2;2*1H
- InChI Key: GPELOEZZAOHIKD-UHFFFAOYSA-N
- SMILES: Cl.Cl.O1C2C=CC=CC=2CCC2C(=CC(=CC1=2)N)N
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 271
- Topological Polar Surface Area: 61.3
10,11-Dihydrodibenzob,foxepine-1,3-diamine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D130540-500mg |
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride |
1051369-20-0 | 500mg |
$ 450.00 | 2022-06-05 | ||
Ambeed | A769864-1g |
10,11-DIhydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride |
1051369-20-0 | 95% | 1g |
$267.0 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1410265-1g |
4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride |
1051369-20-0 | 95% | 1g |
¥3240.00 | 2024-08-09 | |
TRC | D130540-1000mg |
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride |
1051369-20-0 | 1g |
$ 720.00 | 2022-06-05 | ||
abcr | AB414813-1 g |
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride |
1051369-20-0 | 1g |
€322.50 | 2023-04-24 | ||
TRC | D130540-250mg |
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride |
1051369-20-0 | 250mg |
$ 275.00 | 2022-06-05 | ||
abcr | AB414813-500 mg |
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride |
1051369-20-0 | 500MG |
€254.60 | 2022-08-31 | ||
abcr | AB414813-1g |
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride; . |
1051369-20-0 | 1g |
€317.00 | 2025-02-27 | ||
abcr | AB414813-500mg |
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride; . |
1051369-20-0 | 500mg |
€269.00 | 2025-02-27 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1410265-250mg |
4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride |
1051369-20-0 | 95% | 250mg |
¥1209.00 | 2024-08-09 |
10,11-Dihydrodibenzob,foxepine-1,3-diamine dihydrochloride Related Literature
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
Additional information on 10,11-Dihydrodibenzob,foxepine-1,3-diamine dihydrochloride
10,11-Dihydrodibenzob,foxepine-1,3-diamine Dihydrochloride (CAS No. 1051369-20-0): A Comprehensive Overview
10,11-Dihydrodibenzob,foxepine-1,3-diamine dihydrochloride (CAS No. 1051369-20-0) is a specialized chemical compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to as a dihydrochloride salt, is known for its unique structural properties and potential applications in medicinal chemistry. Researchers and industry professionals are increasingly interested in this molecule due to its relevance in drug discovery and development.
The chemical structure of 10,11-Dihydrodibenzob,foxepine-1,3-diamine dihydrochloride features a dibenzoxepine core, which is a bicyclic system combining benzene and oxepine rings. This structure is particularly noteworthy because it is often associated with bioactive molecules that interact with central nervous system (CNS) targets. The diamine functional groups in this compound further enhance its potential as a building block for more complex pharmaceutical agents.
In recent years, the demand for 10,11-Dihydrodibenzob,foxepine-1,3-diamine dihydrochloride has grown, particularly in the fields of neuroscience and psychopharmacology. This compound is frequently explored for its potential role in modulating neurotransmitter systems, which aligns with current research trends focusing on mental health and neurological disorders. Given the rising global prevalence of conditions such as depression and anxiety, compounds like this are being rigorously studied for their therapeutic potential.
From a synthetic chemistry perspective, 10,11-Dihydrodibenzob,foxepine-1,3-diamine dihydrochloride is valued for its versatility. It serves as a key intermediate in the synthesis of more complex molecules, particularly those targeting G-protein-coupled receptors (GPCRs) and other CNS-related proteins. The dihydrochloride form of this compound improves its solubility, making it more suitable for various experimental and formulation applications.
The pharmacological profile of 10,11-Dihydrodibenzob,foxepine-1,3-diamine dihydrochloride is another area of active investigation. Preliminary studies suggest that this compound may exhibit affinity for certain serotonin and dopamine receptors, which are critical in mood regulation and cognitive function. These properties make it a candidate for further exploration in the development of novel psychotropic agents.
In addition to its potential therapeutic applications, 10,11-Dihydrodibenzob,foxepine-1,3-diamine dihydrochloride is also of interest in academic research. Its unique structure provides a valuable template for studying structure-activity relationships (SAR) in medicinal chemistry. Researchers are particularly keen on understanding how modifications to the dibenzoxepine core or the diamine substituents can influence biological activity.
The market for 10,11-Dihydrodibenzob,foxepine-1,3-diamine dihydrochloride is expected to expand as more studies validate its utility. Pharmaceutical companies and contract research organizations (CROs) are increasingly sourcing this compound for preclinical and clinical studies. Its role in the development of next-generation CNS therapeutics positions it as a high-value chemical in the life sciences sector.
Quality and purity are critical considerations when working with 10,11-Dihydrodibenzob,foxepine-1,3-diamine dihydrochloride. Reputable suppliers ensure that the compound meets stringent analytical standards, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) verification. These quality controls are essential for researchers who rely on consistent and reliable materials for their experiments.
In summary, 10,11-Dihydrodibenzob,foxepine-1,3-diamine dihydrochloride (CAS No. 1051369-20-0) is a compound of significant scientific and commercial interest. Its structural features, potential pharmacological applications, and role in drug discovery make it a valuable asset in modern chemistry and biomedical research. As the demand for innovative therapeutic solutions grows, this compound is likely to remain a focal point in both academic and industrial settings.
1051369-20-0 (10,11-Dihydrodibenzob,foxepine-1,3-diamine dihydrochloride) Related Products
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
